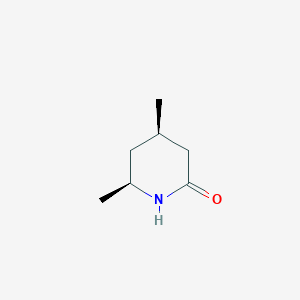

(4R,6S)-4,6-Dimethylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R,6S)-4,6-dimethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-6(2)8-7(9)4-5/h5-6H,3-4H2,1-2H3,(H,8,9)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAUAYUDQVPBDE-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](NC(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4r,6s 4,6 Dimethylpiperidin 2 One and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful toolkit for the enantio- and diastereoselective construction of complex molecules. These methods can be broadly categorized into chiral auxiliary-mediated strategies, organocatalytic enantioselective synthesis, and transition metal-catalyzed asymmetric synthesis.

Chiral Auxiliary-Mediated Strategies for Enantio- and Diastereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. doi.org After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. doi.orgresearchgate.net This strategy has proven effective in the synthesis of substituted piperidones.

One notable example involves the use of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazones. In a multi-step sequence, chiral SAMP hydrazones can be reacted with organolithium reagents and subsequently acylated to introduce desired substituents with high diastereoselectivity. nih.gov This approach allows for the controlled formation of stereocenters that can be further elaborated into the piperidinone ring. For instance, the addition of allyllithium to a chiral SAMP hydrazone derived from a substituted aldehyde, followed by acylation with acryloyl chloride, sets the stage for a ring-closing metathesis reaction to form a cyclic enehydrazide. nih.gov Subsequent cleavage of the N-N bond and auxiliary removal furnishes the enantiopure 6-substituted piperidin-2-one. nih.gov

Another widely used class of chiral auxiliaries is based on pseudoephedrine. Asymmetric alkylation of pseudoephedrine amides has been successfully employed to introduce chirality at the α-position of carboxylic acid derivatives, which are versatile precursors for a variety of heterocyclic compounds. researchgate.net The chiral environment provided by the pseudoephedrine scaffold effectively shields one face of the enolate, leading to highly diastereoselective alkylation. The resulting product can then be further manipulated and cyclized to form the desired piperidinone ring with excellent stereocontrol.

| Chiral Auxiliary | Key Reaction | Stereocontrol |

| SAMP Hydrazones | Diastereoselective addition of organolithium reagents | High diastereoselectivity |

| Pseudoephedrine | Asymmetric alkylation of amides | High diastereoselectivity |

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. mdpi.comresearchgate.net This approach avoids the use of often toxic and expensive metals. Chiral amines, Brønsted acids, and hydrogen-bond donors are common classes of organocatalysts.

In the context of piperidinone synthesis, chiral organocatalysts can be employed in various key bond-forming reactions. For instance, enantioselective Michael additions of pronucleophiles to α,β-unsaturated systems can establish key stereocenters in the piperidinone backbone. Chiral guanidines and their derivatives have been shown to be highly effective catalysts for a range of asymmetric transformations due to their strong basicity and ability to act as hydrogen-bond donors. nih.gov Similarly, novel C2-symmetric squaramide-based primary diamines have been developed as organocatalysts for asymmetric additions of 4-hydroxycoumarin and 4-hydroxy-6-methyl-2H-pyran-2-one to α,β-unsaturated ketones, demonstrating the potential of this catalyst class in constructing chiral heterocyclic systems. nih.gov

A hypothetical organocatalytic approach to (4R,6S)-4,6-dimethylpiperidin-2-one could involve a tandem Michael addition-cyclization sequence. A chiral amine catalyst could activate an appropriate enone for a highly enantioselective Michael addition of a nitrogen-containing nucleophile. The resulting intermediate, now bearing a defined stereocenter, could then undergo an intramolecular cyclization to form the piperidinone ring, with the stereochemistry of the second chiral center being directed by the first.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a versatile and efficient means to construct complex chiral molecules, including substituted piperidones. acs.org Metals such as rhodium, iridium, nickel, and ruthenium, in combination with chiral ligands, can catalyze a wide range of asymmetric transformations with high enantioselectivity. acs.orgnih.gov

Nickel-catalyzed asymmetric reductive coupling reactions have been developed for the synthesis of chiral 3-substituted δ-lactams. This methodology involves the coupling of Csp2-hybridized organohalides with 3-chloro-δ-lactams, providing a direct route to enantioenriched piperidinone derivatives. Furthermore, nickel-catalyzed enantioselective carbamoylation of unactivated alkenes has been demonstrated as a powerful tool for the stereoselective construction of six-membered lactams, including 2-piperidinones.

Rhodium and iridium complexes have been successfully employed in the asymmetric hydrogenation of pyridine derivatives, leading to the formation of chiral piperidines. acs.org While this approach directly yields piperidines, the resulting chiral amines can serve as valuable precursors for the synthesis of piperidinones through subsequent oxidation or other functional group manipulations. An efficient enantioselective reductive amination and amidation cascade reaction catalyzed by iridium or rhodium complexes has also been developed for the synthesis of chiral piperazinones, highlighting the potential of these metals in constructing nitrogen-containing heterocycles. nih.gov

| Metal Catalyst | Key Reaction | Application |

| Nickel | Asymmetric reductive coupling, Enantioselective carbamoylation | Synthesis of chiral 3-substituted δ-lactams and 2-piperidinones |

| Rhodium | Asymmetric hydrogenation, Asymmetric carbometalation | Synthesis of chiral piperidines and tetrahydropyridines |

| Iridium | Asymmetric hydrogenation, Enantioselective reductive amination | Synthesis of chiral piperidines and piperazinones |

Biocatalytic Transformations in Piperidinone Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity, making them ideal catalysts for the synthesis of complex molecules like (4R,6S)-4,6-dimethylpiperidin-2-one.

Enzymatic Routes for the Preparation of Chiral Piperidinone Precursors

Enzymes can be used to generate chiral building blocks that can then be chemically converted into the target piperidinone. A key strategy is the enzymatic resolution of racemic mixtures, where an enzyme selectively transforms one enantiomer, allowing for the separation of the two.

Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic alcohols and esters. For example, Candida antarctica lipase B (CAL-B) has been successfully employed in the enzymatic resolution of racemic trans-3-alkoxyamino-4-oxy-2-piperidones. nih.gov This chemo-enzymatic approach combines a chemical synthesis of the racemic piperidinone with an enzymatic resolution step to obtain the desired enantiomer in high enantiomeric excess.

Another powerful enzymatic approach is the use of transaminases for the asymmetric synthesis of chiral amines. nih.gov These enzymes can convert a prochiral ketone into a chiral amine with high enantioselectivity. The resulting chiral amine can then serve as a key precursor for the synthesis of the piperidinone ring. Protein engineering has significantly expanded the substrate scope and catalytic efficiency of transaminases, enabling the synthesis of a wide range of complex chiral amines. nih.gov

Chemoenzymatic Cascade Reactions for Stereocontrolled Synthesis

A notable example is the chemo-enzymatic dearomatization of activated pyridines to prepare stereo-enriched piperidines. This approach utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines. The amine oxidase first oxidizes the tetrahydropyridine to a dihydropyridinium species, which is then stereoselectively reduced by the ene imine reductase. While this method directly produces piperidines, the underlying principle of creating and selectively reducing an imine intermediate can be adapted for the synthesis of piperidinones.

Enzymatic cascade reactions are also prevalent in the biosynthesis of natural products. For instance, polyketide synthases utilize a series of enzymatic reactions to construct complex carbon skeletons through iterative Claisen-type condensations. Inspired by these natural pathways, synthetic biologists and chemists are developing artificial enzyme cascades to produce valuable chiral molecules. A hypothetical chemoenzymatic cascade for (4R,6S)-4,6-dimethylpiperidin-2-one could involve an initial aldol (B89426) addition catalyzed by an aldolase to set the first stereocenter, followed by a transaminase-catalyzed amination to introduce the nitrogen atom and the second stereocenter. A final lactamization step, either spontaneous or enzyme-catalyzed, would then close the ring to form the desired piperidinone.

| Enzyme Class | Key Transformation | Application in Piperidinone Synthesis |

| Lipases (e.g., CAL-B) | Kinetic resolution of racemic esters/alcohols | Resolution of racemic piperidinone precursors |

| Transaminases | Asymmetric synthesis of chiral amines from ketones | Preparation of chiral amine precursors |

| Amine Oxidases/Ene Imine Reductases | Dearomatization of pyridines | Synthesis of chiral piperidine (B6355638) scaffolds |

Intramolecular Cyclization Strategies for Piperidinone Ring Formation

The construction of the core piperidinone ring is a critical step in the synthesis of (4R,6S)-4,6-Dimethylpiperidin-2-one. Intramolecular cyclization reactions are among the most effective methods for this transformation, offering pathways to form the six-membered ring with potential stereocontrol.

Electrophilic cyclization involves the activation of a π-system (like an alkene or alkyne) by an electrophile, followed by the intramolecular attack of a tethered nucleophile, in this case, an amide nitrogen. This strategy can be a powerful tool for constructing the piperidinone skeleton.

One common approach is halolactamization, where a halo-electrophile induces cyclization. For instance, an appropriately substituted unsaturated amide can be treated with an iodine source to trigger a 5-exo or 6-endo cyclization. researchgate.net While the regioselectivity can be substrate-dependent, this method allows for the introduction of a functional handle (the halogen) for further manipulation. researchgate.net

Another significant electrophilic cyclization is the aza-Prins cyclization. nih.gov This reaction typically involves the acid-catalyzed cyclization of an N-acyliminium ion onto a tethered alkene or alkyne. nih.govnih.gov By starting with a chiral precursor, the stereochemistry of the newly formed centers can be controlled. For the synthesis of a 4,6-disubstituted piperidinone, a homoallylic amine derivative could undergo cyclization, where the stereocenters are set relative to existing chirality in the acyclic precursor. nih.gov

Rhodium(III)-catalyzed cascade cyclization/electrophilic amidation represents a more modern approach. In this methodology, the rhodium catalyst activates an alkyne for intramolecular nucleophilic attack by an aniline nitrogen, followed by trapping with an electrophilic nitrogen source to form a 3-amidoindole. organic-chemistry.org A similar strategy, adapted for aliphatic amides, could provide a pathway to substituted piperidinones.

Table 1: Examples of Electrophilic Cyclization for N-Heterocycle Formation

| Precursor Type | Reagents & Conditions | Product Type | Key Features |

| Lactam-tethered alkenoic acid | I2, NaHCO3 | Fused Lactam-halolactone | Halonium-induced nucleophilic addition researchgate.net |

| Aldehyde with homoallylic amine | Concentrated HCl, CH2Cl2 | cis-3,4-disubstituted piperidine | Prins cyclization via iminium intermediate nih.gov |

| o-Alkynylaniline | [RhCp*Cl2]2, AgSbF6, N-pivaloyloxylamide | 3-Amidoindole | Cascade cyclization/electrophilic amidation organic-chemistry.org |

Reductive cyclization offers a complementary approach to piperidinone synthesis, typically involving the formation of the ring through the reduction of precursor functional groups. These methods are versatile and can accommodate a range of functionalities.

A classic strategy involves the reductive cyclization of δ-amino amides or γ-carboalkoxy imines. dtic.mil For example, the hydrogenation of a γ-cyano ester can lead to the formation of a δ-lactam after intramolecular condensation and reduction. The stereochemical outcome of such cyclizations is often influenced by the reaction conditions and the nature of the reducing agent.

Electroreductive cyclization is a modern technique that uses an electric current to initiate the reaction. beilstein-journals.org This method can be applied to the cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org A radical anion is initially formed from the imine, which then undergoes nucleophilic attack on the dihaloalkane, followed by a second reduction and intramolecular cyclization. beilstein-journals.org This process can be performed efficiently in flow microreactors. beilstein-journals.org

Tandem oxidation-cyclization processes can also be employed. The oxidation of unsaturated alcohols can generate intermediate aldehydes or ketones that spontaneously cyclize with a tethered amine, with the resulting intermediate being further oxidized to the piperidinone. acs.orgacs.org The choice of reducing agent in subsequent steps can stereodivergently yield either cis or trans products. acs.orgacs.org

Table 2: Reductive Cyclization Approaches to Piperidines/Piperidinones

| Precursor Type | Reagents & Conditions | Product Type | Key Features |

| Unsaturated Alcohols | Pyridinium chlorochromate (PCC) | 3-Substituted 4-Piperidinones | Tandem oxidation-cyclization-oxidation acs.orgacs.org |

| Imine and Dihaloalkane | Constant current electrolysis in a flow reactor | Piperidine derivatives | Electroreductive cyclization via radical anion beilstein-journals.org |

| γ-Carboalkoxyimines | Catalytic Hydrogenation | δ-Valerolactams | Intramolecular condensation and reduction dtic.mil |

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including nitrogen heterocycles. researchgate.netorganic-chemistry.org This reaction utilizes well-defined ruthenium or molybdenum catalysts to form a new double bond within a molecule, effectively closing a ring. organic-chemistry.org

For the synthesis of (4R,6S)-4,6-Dimethylpiperidin-2-one, a suitable acyclic diene precursor bearing an amide linkage would be required. The RCM reaction would yield an unsaturated δ-lactam (a dihydropyridinone). Subsequent stereoselective hydrogenation of the double bond would then establish the final stereochemistry at the C4 and C6 positions. The success of the hydrogenation step is crucial for achieving the desired (4R,6S) configuration and often depends on the choice of catalyst and directing groups.

The choice of RCM catalyst is critical. First-generation Grubbs' catalysts (G-I) and more active second-generation catalysts (G-II, HG-II) containing N-heterocyclic carbene (NHC) ligands are commonly used. nih.govorganic-chemistry.org These catalysts exhibit broad functional group tolerance, though electron-deficient amines often lead to higher yields. nih.gov One of the main advantages of RCM is the mild reaction conditions, which helps to preserve sensitive functional groups and existing stereocenters in the precursor molecule. orgsyn.org

Table 3: Application of RCM in N-Heterocycle Synthesis

| Catalyst | Substrate Type | Product | Noteworthy Aspects |

| Grubbs' First Generation (G-I) | Diallylamines | Dihydropyrroles/Tetrahydropyridines | Seminal work demonstrating feasibility nih.gov |

| Grubbs' Second Generation (G-II) | Tosyl-protected bis-allylamines | Tetrahydropyridines | High yields (up to 97%) nih.gov |

| Hoveyda-Grubbs (HG-II) | N-Boc-diallylamine | N-Boc-tetrahydropyridine | Improved yields with NHC ligands nih.gov |

Deracemization Techniques and Enantiomeric Enrichment Strategies

When direct asymmetric synthesis is challenging, the separation of stereoisomers or the conversion of an undesired isomer into the desired one becomes necessary. Several techniques are available for the deracemization and enantiomeric enrichment of piperidinone derivatives.

Kinetic resolution is a powerful method for separating enantiomers. This can be achieved through chemical or enzymatic means. For example, the deprotonation of N-Boc-2-arylpiperidines using a chiral base like n-BuLi in the presence of (-)-sparteine can selectively remove a proton from one enantiomer, allowing for its functionalization and separation from the unreacted enantiomer. whiterose.ac.uk This method results in both the product and the recovered starting material being highly enantioenriched. whiterose.ac.uk

Biocatalysis offers highly selective methods for resolving stereoisomers. A chemo-enzymatic approach can be used for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov This may involve a one-pot cascade using an amine oxidase and an ene-imine reductase. nih.gov Dynamic kinetic resolution (DKR) is particularly efficient, as it combines the resolution of one enantiomer with the in-situ racemization of the other, theoretically allowing for a 100% yield of the desired enantiopure product. nih.gov

For analytical and preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool. For non-chromophoric compounds like piperidines, pre-column derivatization can be employed to introduce a UV-active group, facilitating detection. nih.gov This method allows for the accurate determination of enantiomeric purity and can be scaled for preparative separation of enantiomers. nih.gov

Total Synthesis Strategies for Enantiopure (4R,6S)-4,6-Dimethylpiperidin-2-one

The total synthesis of an enantiopure compound like (4R,6S)-4,6-Dimethylpiperidin-2-one requires a strategy that establishes the two stereocenters with the correct absolute and relative stereochemistry.

A plausible approach would begin with a chiral pool starting material that already contains one of the required stereocenters. For example, a derivative of (R)-propylene oxide could be used to set the C6 stereocenter. The second stereocenter at C4 could then be introduced diastereoselectively. An alternative is an asymmetric conjugate addition reaction. For instance, the Michael addition of an organocuprate to an α,β-unsaturated lactam, guided by a chiral auxiliary, could set one of the stereocenters.

A reported synthesis of the related (2R,6S)-(-)-dihydropinidine utilizes a chiral, non-racemic oxazolopiperidone intermediate to prepare enantiomerically pure 2,6-dialkylpiperidines. researchgate.net A similar strategy could be envisioned for the target molecule, where a chiral auxiliary controls the stereoselective alkylation at the C4 and C6 positions of a piperidinone precursor before being cleaved.

Another powerful strategy involves asymmetric hydrogenation of a suitable precursor. An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.net While this reported method is not asymmetric, the resulting multi-substituted piperidinone could potentially be resolved or the methodology adapted by using a chiral catalyst to achieve an enantioselective synthesis.

Development of Scalable Synthetic Routes and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires significant optimization to ensure safety, cost-effectiveness, and efficiency. For the synthesis of (4R,6S)-4,6-Dimethylpiperidin-2-one, several key principles of process development would be applied.

A primary goal is to minimize the number of synthetic steps. "Telescoping" reactions, where multiple transformations are performed in a single pot without isolating intermediates, can significantly improve efficiency and reduce waste. nih.gov For example, a multi-step sequence to form a key bicyclic intermediate was successfully telescoped into a four-step, one-pot process. nih.gov

Avoiding hazardous reagents and extreme reaction conditions is crucial for large-scale synthesis. Cryogenic temperatures, such as the -85°C to -95°C required in one literature procedure, are energy-intensive and difficult to manage on a large scale. google.com Alternative reagents and conditions that operate closer to ambient temperature are highly desirable.

Purification methods must also be scalable. While chromatography is a powerful tool in the lab, it is often impractical for large quantities. Developing methods for purification by crystallization or distillation is a key aspect of process optimization. nih.gov This not only reduces cost and solvent usage but can also improve the final purity of the product.

Finally, process optimization involves a thorough study of reaction parameters (temperature, concentration, catalyst loading) to maximize yield and selectivity while minimizing reaction time and by-product formation. This often involves statistical methods like Design of Experiments (DoE) to efficiently map the reaction landscape.

Stereochemical Investigations of 4r,6s 4,6 Dimethylpiperidin 2 One

Methodologies for Enantiomeric and Diastereomeric Purity Determination

The stereochemical purity of (4R,6S)-4,6-dimethylpiperidin-2-one, which possesses two chiral centers, necessitates a rigorous assessment of both its enantiomeric and diastereomeric excess. The presence of the (4S,6R) enantiomer and the potential for diastereomeric impurities, namely (4R,6R)- and (4S,6S)-4,6-dimethylpiperidin-2-one, requires precise analytical techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the primary methods for determining enantiomeric excess. For diastereomeric purity, standard achiral chromatography is often sufficient due to the different physical properties of diastereomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to determine both enantiomeric and diastereomeric ratios by inducing chemical shift differences between stereoisomers.

Table 1: Hypothetical Purity Analysis Data

| Analytical Method | Parameter Measured | Result |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) | >99% |

| Achiral GC | Diastereomeric Excess (de) | >98% |

| ¹H NMR with Chiral Shift Reagent | Enantiomeric Ratio | 99.5 : 0.5 |

| ¹³C NMR | Diastereomeric Purity | No detectable diastereomers |

Chiral Resolution Techniques

The separation of the racemic mixture of 4,6-dimethylpiperidin-2-one into its constituent enantiomers is a critical step for stereochemical studies and for the evaluation of the biological activity of each isomer.

Chromatographic Separation Methods (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chiral chromatography is a powerful technique for the resolution of enantiomers. nih.gov In the case of (4R,6S)-4,6-dimethylpiperidin-2-one, both analytical and preparative scale separations can be achieved using this method. The choice of chiral stationary phase (CSP) is paramount for effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving lactam compounds. The mobile phase composition, flow rate, and column temperature are optimized to maximize resolution.

Table 2: Illustrative Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (4R,6S) | 12.5 min |

| Retention Time (4S,6R) | 15.2 min |

Diastereomeric Salt Formation and Fractional Crystallization

A classical method for resolving enantiomers involves their reaction with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. For a basic compound like (4R,6S)-4,6-dimethylpiperidin-2-one, acidic resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid are typically used.

The process involves dissolving the racemic mixture and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out, leaving the more soluble one in the mother liquor. The separated salts are then treated with a base to regenerate the pure enantiomers.

Absolute Configuration Assignment Methodologies

The definitive determination of the three-dimensional arrangement of atoms in (4R,6S)-4,6-dimethylpiperidin-2-one is accomplished through various advanced analytical techniques.

X-ray Crystallography for Unambiguous Stereochemical Confirmation

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. rsc.orgkib.ac.cn This technique requires the formation of a high-quality single crystal of the enantiomerically pure compound, or a derivative thereof. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions in three-dimensional space, confirming the (4R,6S) configuration.

Table 3: Notional Crystallographic Data for (4R,6S)-4,6-Dimethylpiperidin-2-one

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| Flack Parameter | 0.02(3) |

| Conclusion | Absolute configuration confirmed as (4R,6S) |

Spectroscopic Methods for Chiral Assignments (e.g., Electronic Circular Dichroism)

Electronic circular dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral compounds. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned. For lactams like (4R,6S)-4,6-dimethylpiperidin-2-one, the n→π* and π→π* electronic transitions of the amide chromophore give rise to characteristic Cotton effects in the ECD spectrum, which are diagnostic of the stereochemistry at the chiral centers.

Chemical Correlation and Derivatization Approaches

The absolute configuration of (4R,6S)-4,6-Dimethylpiperidin-2-one can be unequivocally established through chemical correlation, a method that links the unknown compound to a compound of known absolute stereochemistry via a series of stereochemically unambiguous reactions. Alternatively, derivatization with a chiral agent can be employed to create diastereomers, which possess distinct physical and spectroscopic properties, allowing for their differentiation and, consequently, the assignment of the original stereocenters.

A common strategy involves the reductive opening of the lactam ring. For instance, (4R,6S)-4,6-Dimethylpiperidin-2-one can be reduced to the corresponding piperidine (B6355638), (2R,4S)-2,4-dimethylpiperidine. The stereochemistry of this resulting diamine can then be compared with an authentic sample prepared from a chiral precursor of known configuration. This comparison is typically performed using techniques such as co-injection on a chiral gas chromatography (GC) column or by comparing their optical rotations.

Another powerful derivatization technique for determining the absolute configuration of chiral amines and alcohols is the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its acid chloride. researchgate.net In the case of (4R,6S)-4,6-Dimethylpiperidin-2-one, the lactam can be reduced to the corresponding amino alcohol. This amino alcohol can then be reacted with both enantiomers of Mosher's acid chloride, (R)-(-)- and (S)-(+)-MTPACI, to form a pair of diastereomeric Mosher's esters or amides.

The resulting diastereomers will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra. wikipedia.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester or amide linkage, the absolute configuration of the original stereocenters can be determined. A positive Δδ value for certain protons and a negative value for others in a predictable manner, based on the conformational model of the Mosher's derivative, allows for the unambiguous assignment of the (4R,6S) configuration.

The following table illustrates a hypothetical derivatization of the amino alcohol derived from (4R,6S)-4,6-Dimethylpiperidin-2-one with (R)- and (S)-Mosher's acid, and the expected NMR data that would allow for stereochemical assignment.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (ppm) for Mosher's Amide Derivatives

| Proton | (R)-Mosher's Amide Derivative | (S)-Mosher's Amide Derivative | Δδ (δS - δR) |

|---|---|---|---|

| H-2 | 3.85 | 3.95 | +0.10 |

| H-3a | 1.60 | 1.55 | -0.05 |

| H-3b | 1.75 | 1.70 | -0.05 |

| H-4 | 1.90 | 1.80 | -0.10 |

| C4-CH₃ | 0.95 | 0.98 | +0.03 |

| H-5a | 1.40 | 1.45 | +0.05 |

| H-5b | 1.55 | 1.60 | +0.05 |

| H-6 | 3.50 | 3.40 | -0.10 |

| C6-CH₃ | 1.10 | 1.08 | -0.02 |

Furthermore, the stereochemistry of disubstituted piperidines can be confirmed by synthesizing all possible stereoisomers and comparing their spectroscopic and chromatographic properties. For instance, the synthesis of the four stereoisomers of conioidine A, a related piperidine alkaloid, allowed for the definitive assignment of the natural product's stereochemistry as (4R,6R). mdpi.com A similar approach could be applied to (4R,6S)-4,6-Dimethylpiperidin-2-one, where the synthesis and characterization of all four possible stereoisomers would provide unequivocal proof of its configuration.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual nuclei.

Unambiguous Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignment

The ¹H and ¹³C NMR spectra of (4R,6S)-4,6-Dimethylpiperidin-2-one provide the foundational information for its structural analysis. The cis-relationship between the two methyl groups at positions 4 and 6 significantly influences the chemical shifts of the protons and carbons within the piperidin-2-one ring due to specific steric and electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4R,6S)-4,6-Dimethylpiperidin-2-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~175 |

| C3 | ~2.3-2.5 (m) | ~35-40 |

| C4 | ~2.0-2.2 (m) | ~30-35 |

| C4-CH₃ | ~0.9-1.1 (d) | ~20-25 |

| C5 | ~1.5-1.8 (m) | ~30-35 |

| C6 | ~3.8-4.0 (m) | ~50-55 |

| C6-CH₃ | ~1.1-1.3 (d) | ~20-25 |

| N-H | ~6.0-7.0 (br s) | - |

Note: These are estimated values based on known substituent effects and data from similar piperidinone structures. Actual experimental values may vary.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

To move beyond simple chemical shift data and establish the precise connectivity and stereochemistry of (4R,6S)-4,6-Dimethylpiperidin-2-one, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the proton at C6 and the protons at C5, and between the C4 proton and the protons at C3 and C5, thus confirming the connectivity of the piperidine (B6355638) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the signal for the C4-methyl protons would show a cross-peak with the C4-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, the protons of the C6-methyl group would show a correlation to the C6 and C5 carbons, and importantly, to the carbonyl carbon (C2), confirming their proximity within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining spatial relationships between protons. For the (4R,6S) isomer, a key NOESY correlation would be expected between the axial protons at C4 and C6, confirming their cis relationship on the same face of the piperidine ring. The observation of a NOE between the C4-methyl group and the C6-methyl group would also provide strong evidence for their cis orientation.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of (4R,6S)-4,6-Dimethylpiperidin-2-one are expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic Vibrational Frequencies for (4R,6S)-4,6-Dimethylpiperidin-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3200-3400 (broad in IR) |

| C=O (Amide I) | Stretching | ~1640-1680 (strong in IR) |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| N-H | Bending | ~1550-1640 |

| C-N | Stretching | ~1100-1300 |

The strong absorption band in the IR spectrum around 1650 cm⁻¹ is a clear indicator of the presence of the lactam (cyclic amide) carbonyl group. The broad absorption in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration, which is often broadened due to hydrogen bonding in the solid state or in concentrated solutions.

Elucidation of Conformational Preferences from Vibrational Frequencies

The piperidine ring can adopt various conformations, with the chair form being the most stable. For a cis-4,6-disubstituted piperidin-2-one, the molecule will likely exist in a chair conformation where the two methyl groups occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain. The precise frequencies and intensities of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to these conformational subtleties. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, the most likely conformational preference of (4R,6S)-4,6-Dimethylpiperidin-2-one can be elucidated.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. libretexts.orgmiamioh.edulibretexts.orgyoutube.comdocbrown.info

For (4R,6S)-4,6-Dimethylpiperidin-2-one (C₇H₁₃NO), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.18 g/mol ).

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for piperidin-2-one derivatives include the loss of small neutral molecules or radicals. For instance, the cleavage of the piperidine ring can lead to various fragment ions. A prominent fragmentation pathway for cyclic amides is the alpha-cleavage adjacent to the carbonyl group or the nitrogen atom. The loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 112. The fragmentation pattern can be complex, but a detailed analysis of the observed fragment ions allows for the confirmation of the molecular formula and provides corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places, HRMS allows for the calculation of a unique molecular formula.

The table below outlines the predicted accurate masses for various adducts of (4R,6S)-4,6-Dimethylpiperidin-2-one, which are commonly formed during the ionization process in a mass spectrometer. The high precision of these predicted values underscores the power of HRMS in distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted High-Resolution Mass Spectrometry Data for (4R,6S)-4,6-Dimethylpiperidin-2-one Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 128.10700 |

| [M+Na]⁺ | 150.08894 |

| [M-H]⁻ | 126.09244 |

| [M+NH₄]⁺ | 145.13354 |

| [M+K]⁺ | 166.06288 |

| [M+H-H₂O]⁺ | 110.09698 |

| [M]⁺ | 127.09917 |

Fragmentation Patterns and Structural Information Derivation

Beyond determining the molecular formula, mass spectrometry provides a molecular fingerprint in the form of a fragmentation pattern. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments offers a wealth of information about the molecule's structure and the connectivity of its atoms.

In the case of cyclic amides like (4R,6S)-4,6-Dimethylpiperidin-2-one, several fragmentation pathways can be anticipated based on established principles of mass spectrometry. semanticscholar.orgnih.gov The initial ionization would form the molecular ion [C7H13NO]⁺. Common fragmentation processes for amides involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org

One of the primary fragmentation pathways for cyclic amides is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom or the carbonyl group. wikipedia.org For (4R,6S)-4,6-Dimethylpiperidin-2-one, this could lead to the loss of a methyl radical (•CH3) from the C4 or C6 position, resulting in a fragment ion with an m/z corresponding to the loss of 15 Da.

Another significant fragmentation pathway for amides is the cleavage of the amide bond itself. nih.gov This can lead to the formation of an acylium ion or an iminium ion, depending on which fragment retains the positive charge. The stability of the resulting carbocations and radical species plays a crucial role in directing the fragmentation process. The presence of the two methyl groups on the piperidinone ring will influence the relative abundance of the fragment ions, as more substituted carbocations are generally more stable.

While a specific experimental mass spectrum for (4R,6S)-4,6-Dimethylpiperidin-2-one is not available, the analysis of fragmentation patterns of structurally similar piperidine derivatives provides a basis for predicting the likely fragmentation behavior. researchgate.netufz.denist.gov

X-ray Diffraction Studies of (4R,6S)-4,6-Dimethylpiperidin-2-one and Structurally Related Analogues

Determination of Crystal Structure and Unit Cell Parameters

To date, the specific crystal structure of (4R,6S)-4,6-Dimethylpiperidin-2-one has not been reported in the scientific literature. However, the crystallographic analysis of numerous piperidine and piperidinone derivatives provides a clear framework for what such a study would entail. nih.govresearchgate.netmdpi.commdpi.com

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's internal symmetry).

For example, a study on a related N-substituted 2,6-diphenylpiperidine derivative revealed a triclinic crystal system with the space group P-1. researchgate.net The unit cell parameters were determined to be a = 8.2543(7) Å, b = 10.5543(8) Å, c = 12.6184(6) Å, with angles α = 77.901(7)°, β = 71.270(2)°, and γ = 70.390(5)°. researchgate.net Such data provides the fundamental geometric framework of the crystal lattice.

Analysis of Intermolecular Interactions and Packing in the Solid State

The way molecules pack together in a crystal is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. ias.ac.in X-ray diffraction analysis allows for the detailed examination of these interactions, providing insights into the stability and physical properties of the crystalline material.

In the case of (4R,6S)-4,6-Dimethylpiperidin-2-one, the presence of the N-H group and the carbonyl group (C=O) suggests that hydrogen bonding would be a dominant intermolecular interaction in the solid state. researchgate.net The hydrogen atom on the nitrogen can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This would likely lead to the formation of chains or networks of molecules held together by N-H···O=C hydrogen bonds.

Conformational Analysis and Molecular Dynamics of 4r,6s 4,6 Dimethylpiperidin 2 One

Conformational Preferences of the Piperidin-2-one Ring System

Generally, six-membered rings can adopt several conformations, including chair, boat, and twist-boat forms. For the piperidin-2-one system, the most stable conformations are typically variations of the chair and half-chair forms. nih.gov The presence of the planar amide group (-NH-C=O) leads to a flattening of the ring in that region. Microwave spectroscopy studies on the parent δ-valerolactam (piperidin-2-one) have indicated that both half-chair and twist forms can be stable conformers in the gas phase. nih.gov

In the solid state, crystal structure analyses of various piperidin-2-one derivatives reveal a strong preference for a half-chair conformation. nih.gov This is attributed to the sp2 hybridization of the carbonyl carbon and the planarity of the adjacent nitrogen atom. nih.gov

Ring Inversion and Dynamic Processes (e.g., Chair-Boat Interconversions)

The piperidin-2-one ring is not static and undergoes dynamic processes, primarily ring inversion. This process involves the interconversion between different ring conformations, such as the transition between two chair forms or between chair and boat/twist-boat conformations.

The energy barrier for ring inversion in piperidine (B6355638) is significantly higher than that for nitrogen inversion. wikipedia.org In N-acylpiperidines, the equilibrium between twist-boat and chair conformations has been investigated, with the twist-boat conformation generally being less favorable by approximately 1.5 kcal/mol. nih.gov The presence of substituents on the ring can influence the rate and equilibrium of these dynamic processes.

Influence of Methyl Substituents on Ring Conformation and Diastereomeric Stability

Substituents on a piperidine ring can occupy either axial or equatorial positions. In general, bulky substituents prefer the equatorial position to minimize steric strain. In the case of N-methylpiperidine, the equatorial conformation is favored by a substantial 3.16 kcal/mol. wikipedia.org

For the (4R,6S) diastereomer, the relative orientation of the two methyl groups is cis. In a chair-like conformation, this would lead to one methyl group being in an axial position and the other in an equatorial position, or both being in pseudo-axial or pseudo-equatorial positions in a twisted conformation. The specific conformational preference will be a balance between minimizing steric interactions involving the methyl groups and the inherent conformational preferences of the piperidin-2-one ring. The addition of a methyl group can diminish conformational flexibility. nih.gov

Spectroscopic Probes for Conformational Equilibria (e.g., Variable Temperature NMR)

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying conformational equilibria in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants that reflect the shifting populations of different conformers. rsc.orgrsc.org

At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH) and entropy (ΔS) differences between conformers. rsc.org This technique has been successfully applied to study the conformational equilibria in various methyl-substituted cycloalkanes and piperidine derivatives. rsc.org

Computational Conformational Search Methodologies and Energy Landscapes

Computational chemistry provides a valuable tool for exploring the conformational landscape of molecules like (4R,6S)-4,6-dimethylpiperidin-2-one. Various computational methods can be employed to perform a conformational search and calculate the relative energies of different conformers.

Methods for Conformational Search:

Molecular Mechanics (MM): This method uses classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. It is often used for an initial broad search of the conformational space.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to optimize the geometries and calculate the energies of the low-energy conformers identified by MM methods. nih.govresearchgate.net

Energy Landscapes: The results of a conformational search are often visualized as an energy landscape, a plot of the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The minima on this landscape correspond to stable conformers, while the saddle points represent transition states for the interconversion between conformers. By analyzing the energy landscape, one can identify the most stable conformers and the energy barriers for conformational changes.

For substituted piperidines, computational studies have been used to determine the relative free energies of different conformers, such as those with axial versus equatorial substituents. nih.gov For example, calculations at the M06-2X/6-311G(d,p) level of theory have been used to assess the energetic preference for axial or equatorial orientations of substituents on the piperidine ring. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energetics. For a molecule like (4R,6S)-4,6-dimethylpiperidin-2-one, DFT methods, particularly with hybrid functionals like B3LYP, often provide a good balance between computational cost and accuracy. nih.govnih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. DFT and ab initio calculations can determine the optimized molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For piperidine (B6355638) derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. semanticscholar.org In (4R,6S)-4,6-dimethylpiperidin-2-one, the methyl groups would be expected to influence the puckering of the piperidin-2-one ring.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net For lactams, the HOMO is often localized on the amide nitrogen and oxygen atoms, while the LUMO is typically centered on the carbonyl carbon. acs.org

A hypothetical DFT calculation on (4R,6S)-4,6-dimethylpiperidin-2-one would yield data similar to that shown for related heterocyclic compounds.

Table 1: Representative Calculated Electronic Properties for a Piperidine Derivative (Illustrative Example)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative for a generic piperidine derivative and not specific to (4R,6S)-4,6-Dimethylpiperidin-2-one. Data is based on typical values found in computational chemistry literature.

To quantify and visualize the reactivity of (4R,6S)-4,6-dimethylpiperidin-2-one, various reactivity descriptors derived from quantum chemical calculations can be employed. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a lactam, the MEP would show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential near the N-H proton, a site for nucleophilic interaction. researchgate.net

Conceptual DFT provides a framework for calculating reactivity indices. frontiersin.org Fukui functions, for instance, identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For the piperidin-2-one ring, the carbonyl carbon would be expected to have a high value for the Fukui function corresponding to nucleophilic attack, while the nitrogen and oxygen atoms would be more susceptible to electrophilic attack.

Table 2: Illustrative Fukui Function Indices for Atoms in a Lactam Ring

| Atom | Fukui Index (Nucleophilic Attack) | Fukui Index (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | 0.25 | 0.05 |

| Carbonyl Oxygen | 0.08 | 0.30 |

| Amide Nitrogen | 0.03 | 0.28 |

Note: These values are representative examples for a lactam system and are not specific calculated values for (4R,6S)-4,6-Dimethylpiperidin-2-one.

Quantum chemical methods can be used to predict various thermochemical parameters, such as the enthalpy of formation, heat capacity, and entropy. researchgate.netnist.gov High-level composite methods like G3(MP2)//B3LYP can provide highly accurate enthalpies of formation. researchgate.net These calculations are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide insight into the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to explore its conformational flexibility and behavior in a condensed phase, such as in a solvent.

The conformational landscape of (4R,6S)-4,6-dimethylpiperidin-2-one is complex due to the flexibility of the six-membered ring and the stereochemistry of the methyl substituents. Molecular mechanics (MM) force fields, such as AMBER, CHARMM, or GAFF, provide a simplified, classical description of the potential energy of a system. nih.govuiuc.edu These force fields are parameterized to reproduce experimental and quantum mechanical data and are computationally efficient enough to allow for extensive conformational sampling. uq.edu.au

Conformational searches can identify various low-energy chair and boat conformations of the piperidinone ring and the preferred orientations of the methyl groups (axial vs. equatorial). The results of such a search would be a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, for instance, key dihedral angles. Studies on substituted piperidines have shown that the relative energies of different conformers can be quantitatively predicted using molecular mechanics. nih.gov The presence of polar substituents can significantly alter the conformational preferences, especially upon protonation. nih.gov

Table 3: Example of Relative Energies for Different Conformers of a Dimethyl-Substituted Piperidine Ring (Illustrative)

| Conformation | Dihedral Angle 1 (deg) | Dihedral Angle 2 (deg) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 (eq, eq) | 55.0 | -54.5 | 0.0 |

| Chair 2 (ax, eq) | 52.1 | -58.2 | 2.1 |

| Skew-Boat | 25.4 | -45.8 | 5.5 |

Note: This table provides a hypothetical example of results from a conformational analysis and does not represent actual calculated data for (4R,6S)-4,6-Dimethylpiperidin-2-one.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment, such as water molecules, over time. researchgate.net

For (4R,6S)-4,6-dimethylpiperidin-2-one, an MD simulation in a box of explicit water molecules would show how the solvent affects its conformational preferences. Hydrogen bonding between the amide group (N-H as a donor and C=O as an acceptor) and water molecules would be a key interaction to analyze. researchgate.net The simulation would also provide information on the dynamic equilibrium between different conformers and the time scales of their interconversion. Such simulations are critical for understanding how the molecule behaves in a biological or chemical environment, which is rarely in the gas phase. rsc.org

In Silico Prediction of Molecular Recognition and Non-Covalent Interactions

In the realm of computational chemistry, in silico methods are pivotal for predicting how a molecule like (4R,6S)-4,6-Dimethylpiperidin-2-one will interact with biological targets. This prediction hinges on understanding molecular recognition, the specific interaction between two or more molecules through non-covalent forces. For (4R,6S)-4,6-Dimethylpiperidin-2-one, these interactions are primarily dictated by its structural features: a cyclic amide (lactam) and two methyl groups on a piperidine ring.

Non-covalent interactions are the driving forces behind molecular recognition. Key interactions that can be predicted for this compound include:

Hydrogen Bonding: The secondary amine (N-H) in the lactam ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These are crucial for forming specific interactions with amino acid residues in a protein's binding site.

Dipole-Dipole Interactions: The amide group possesses a significant dipole moment, which can align with other polar groups in a binding partner.

Computational tools model these interactions to predict the binding pose and affinity of the molecule. Molecular docking simulations, a primary in silico technique, would place the (4R,6S)-4,6-Dimethylpiperidin-2-one molecule into the active site of a target receptor and score the different poses based on the strength of these non-covalent interactions. The stereochemistry of the methyl groups at the 4R and 6S positions is critical, as it defines the precise three-dimensional shape of the molecule and, consequently, its ability to fit sterically and electronically within a specific binding pocket.

Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can be calculated and provide an additional parameter for computational modeling. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 128.10700 | 126.9 |

| [M+Na]+ | 150.08894 | 133.8 |

| [M-H]- | 126.09244 | 127.6 |

| [M+NH4]+ | 145.13354 | 147.3 |

| [M+K]+ | 166.06288 | 132.1 |

| [M+H-H2O]+ | 110.09698 | 121.5 |

Table 1: Predicted Collision Cross Section (CCS) values for (4R,6S)-4,6-Dimethylpiperidin-2-one adducts, calculated using CCSbase. uni.lu The mass-to-charge ratio (m/z) is also provided for each adduct.

Quantitative Structure-Activity Relationship (QSAR) Studies on Piperidinone Derivatives (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical framework aimed at correlating the structural or property-based features of a series of compounds with their biological activities. For piperidinone derivatives, QSAR models are developed to predict their efficacy and to guide the design of new, more potent analogues.

The theoretical framework of a QSAR study involves several key steps:

Data Set Selection: A series of piperidinone derivatives with experimentally determined biological activities (e.g., inhibitory concentrations) is collected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org

Molecular Descriptor Calculation: The structure of each molecule is represented numerically by "descriptors." These are calculated values that quantify various aspects of the molecule's physicochemical properties. For piperidinone derivatives, these can include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices. nih.gov

Spatial (3D) descriptors: Related to the 3D conformation of the molecule, such as molecular shadow areas or volume. nih.govnih.gov

Thermodynamic descriptors: Such as heat of formation or hydration energy. nih.govwalisongo.ac.id

Electronic descriptors: Including dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govwalisongo.ac.id

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. A common method is Multiple Linear Regression (MLR). journalirjpac.com Genetic function approximation is another algorithm used for variable selection to generate a robust model. nih.govnih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously tested. nih.gov Key statistical parameters include the coefficient of determination (r²), which measures the goodness of fit, and the cross-validated coefficient (q²), which assesses predictive power. nih.gov

For example, a QSAR study on piperine (B192125) analogs, which share structural similarities with piperidinone derivatives, successfully developed a model where descriptors like partial negative surface area and the area of the molecular shadow were correlated with inhibitory activity. nih.gov Such models provide valuable insights, suggesting that increasing the exposed partial negative surface area could enhance the inhibitory activity of a compound. nih.gov

| Descriptor Category | Example Descriptors | Relevance |

|---|---|---|

| Thermodynamic | Heat of formation | Relates to the stability of the molecule. nih.gov |

| Spatial / 3D | Molecular shadow area (e.g., XZ plane) | Describes the shape and bulk of the molecule. nih.govnih.gov |

| Electronic | Partial negative surface area, Dipole moment, HOMO/LUMO energies | Quantifies charge distribution and reactivity. nih.govnih.gov |

| Topological | Atom-type counts (e.g., Atype_C_6) | Relates to the 2D connectivity and atom types. nih.gov |

Table 2: Common descriptor types used in QSAR studies of piperidinone and related heterocyclic derivatives.

Chemical Transformations and Reactivity of 4r,6s 4,6 Dimethylpiperidin 2 One

Functional Group Interconversions on the Piperidinone Scaffold

The piperidinone scaffold of (4R,6S)-4,6-dimethylpiperidin-2-one allows for a variety of functional group interconversions. A primary transformation is the reduction of the lactam to the corresponding cyclic amine, (2R,4S)-2,4-dimethylpiperidine. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction is fundamental in converting the polar lactam into a basic piperidine (B6355638) ring, a common core in many biologically active molecules.

Conversely, while the oxidation of the existing scaffold is less common, related piperidinone systems can undergo oxidation to introduce further functionality. For instance, α,β-unsaturated ketones can be formed from saturated piperidin-4-ones using reagents like iodoxybenzoic acid (IBX). nih.gov While this specific reaction is on a different isomer, the principle of α-functionalization is relevant.

| Transformation | Reagent(s) | Product Type | Notes |

| Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | Cyclic amine (Piperidine) | Complete reduction of the carbonyl group. |

| Oxidation (related systems) | Iodoxybenzoic acid (IBX) | α,β-Unsaturated ketone | Introduces unsaturation adjacent to the carbonyl. nih.gov |

Nucleophilic and Electrophilic Reactions at the Carbonyl Group

The carbonyl group in (4R,6S)-4,6-dimethylpiperidin-2-one is a key site for both nucleophilic and electrophilic attack. As a lactam, the carbonyl carbon is electrophilic, though generally less so than in ketones or aldehydes due to resonance delocalization from the adjacent nitrogen atom. libretexts.org Nevertheless, it can react with strong nucleophiles. For example, organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl, leading to ring-opening or the formation of hemiaminals, which may be unstable.

The α-carbons adjacent to the carbonyl can be deprotonated with a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions. The stereochemistry of such reactions would be influenced by the existing methyl groups on the ring.

| Reaction Type | Reagent Class | Key Intermediate/Product |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard) | Hemiaminal or ring-opened product |

| α-Alkylation | Strong base followed by an electrophile (e.g., alkyl halide) | α-Substituted piperidinone |

Reactions Involving the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the lactam in (4R,6S)-4,6-dimethylpiperidin-2-one is nucleophilic and can participate in various reactions after deprotonation. A strong base, such as sodium hydride (NaH), is typically required to remove the N-H proton, generating a lactamate anion. This anion can then react with electrophiles in N-alkylation or N-acylation reactions.

N-Alkylation: Reaction of the lactamate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment of the lactamate with acyl chlorides or anhydrides results in the formation of an N-acyl lactam (a diacyl-amine derivative).

These modifications are crucial for altering the steric and electronic properties of the molecule and are often employed in the synthesis of complex nitrogen-containing compounds.

| Reaction | Electrophile | Product |

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl-(4R,6S)-4,6-dimethylpiperidin-2-one |

| N-Acylation | Acyl chloride (RCOCl) | N-Acyl-(4R,6S)-4,6-dimethylpiperidin-2-one |

Stereoselective Reactions at the Methyl Substituents and Adjacent Carbons

The existing stereocenters at C4 and C6 in (4R,6S)-4,6-dimethylpiperidin-2-one can direct the stereochemical outcome of subsequent reactions. For instance, in the alkylation of the enolate (formed by deprotonation α to the carbonyl), the incoming electrophile will approach from the less sterically hindered face of the molecule, leading to a diastereoselective transformation. The cis-relationship of the methyl groups can create a concave and a convex face of the molecule, influencing the trajectory of reagents.

While direct functionalization of the methyl groups is challenging, reactions at the adjacent methylene (B1212753) carbons (C3 and C5) can be influenced by the stereochemistry of the methyl groups. For instance, catalytic hydrogenation of a derivative with unsaturation in the ring would likely occur from the less hindered face, directed by the orientation of the methyl substituents.

Ring-Opening and Ring-Expansion Reactions of the Lactam Core

The lactam ring of (4R,6S)-4,6-dimethylpiperidin-2-one can be opened under various conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding amino acid, (3R,5S)-3,5-dimethyl-5-aminocaproic acid. This is a fundamental reaction of lactams.

Reductive Cleavage: As mentioned, strong reducing agents like LiAlH₄ can lead to the cyclic amine. However, under certain conditions, cleavage of the C-N bond can occur.

Ring-expansion reactions, while less common for simple piperidinones, are known in heterocyclic chemistry. nih.gov Such transformations would require specific reagents designed to insert an atom (e.g., carbon or nitrogen) into the lactam ring, potentially leading to caprolactam derivatives.

Advanced Derivatization through C-H Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, which are traditionally considered unreactive. rsc.org For (4R,6S)-4,6-dimethylpiperidin-2-one, these strategies could offer novel ways to introduce substituents.

Palladium-catalyzed C-H activation could potentially be used to arylate or alkylate the methylene positions (C3 and C5) of the piperidinone ring. These reactions often require a directing group, which could be the carbonyl oxygen or a group installed on the nitrogen atom. Such late-stage functionalization is a powerful tool for rapidly creating a library of derivatives from a common core structure. rsc.org This approach avoids the need for pre-functionalized starting materials and can provide access to compounds that are difficult to synthesize by other means.

Information regarding the chemical compound "(4R,6S)-4,6-Dimethylpiperidin-2-one" is not available in the reviewed literature for the specified applications.

Extensive searches of scientific databases and chemical literature did not yield specific information on the role of the chiral building block (4R,6S)-4,6-Dimethylpiperidin-2-one in the following areas:

Role As a Chiral Building Block in Natural Product and Complex Molecule Synthesis

Design and Synthesis of Piperidinone-Containing Analogs for Scaffold Exploration

While there is a wealth of information on the synthesis and applications of piperidine (B6355638) and piperidinone derivatives in general, including their use in constructing natural products, pharmaceuticals, and complex chemical scaffolds, no specific examples or research findings directly involving (4R,6S)-4,6-Dimethylpiperidin-2-one for these purposes could be located.

Therefore, this article cannot be generated as per the provided outline and strict content requirements due to the absence of specific research data on the designated chemical compound.

Advanced Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidinone-containing compounds is an area of intense research, with a strong emphasis on developing environmentally friendly and efficient methods. nih.govresearchgate.net Traditional synthetic routes are often being replaced by greener alternatives that minimize waste and utilize less hazardous reagents. researchgate.netresearchgate.net

Recent advancements include the use of deep eutectic solvents (DES), such as those derived from glucose and urea (B33335) or glucose and choline (B1196258) chloride, as reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netresearchgate.net These solvents are biodegradable and offer a more sustainable approach compared to conventional organic solvents. Another promising strategy involves biocatalytic methods, which utilize enzymes to achieve high selectivity and efficiency under mild reaction conditions. researchgate.net For instance, alcohol dehydrogenases are being explored for the synthesis of piperidones. researchgate.net Furthermore, innovative strategies like a new modular method combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis have been developed to streamline the synthesis of complex piperidines, reducing the number of steps and reliance on expensive precious metals like palladium. news-medical.net

Future research will likely focus on:

Expanding the library of green solvents and catalysts for piperidinone synthesis.

Developing one-pot, multi-component reactions to increase efficiency and reduce waste. nih.gov

Utilizing flow chemistry and other process intensification technologies for safer and more scalable production.

Application of Emerging Spectroscopic and Microscopic Techniques for In-Depth Characterization

The precise characterization of chiral molecules like (4R,6S)-4,6-Dimethylpiperidin-2-one is crucial for understanding their properties and function. Advances in spectroscopic and microscopic techniques are providing unprecedented insights into the three-dimensional structure and behavior of these compounds.

Emerging Spectroscopic Techniques:

| Technique | Application for Chiral Molecule Characterization |

| Raman Optical Activity (ROA) | A powerful method for determining the absolute configuration and conformation of chiral molecules in solution, particularly useful for those without a chromophore accessible to conventional circular dichroism spectroscopy. rsc.org |

| Nuclear Magnetic Resonance (NMR) | A new NMR technique allows for the direct detection of molecular chirality without the need for chiral auxiliary agents, simplifying the analysis of enantiomers. theanalyticalscientist.comtechnologynetworks.com |

| Fluorescence Spectroscopy | Used for chiral analysis, often in conjunction with chiral derivatization reagents to detect weakly fluorescent or non-fluorescent chiral compounds. tandfonline.com |

| Mass Spectrometry (MS) | Various MS techniques, including those with chiral selectors, are employed for the recognition and analysis of enantiomeric compounds. tandfonline.com |

Advanced Microscopic Techniques:

| Technique | Application in Crystal Structure Analysis |

| X-ray Crystallography | Provides detailed, atomic-resolution three-dimensional structures of crystalline compounds, which is fundamental for understanding their solid-state packing and intermolecular interactions. slideshare.netnih.gov |

| Scanning Electron Microscopy (SEM) | SEM-based techniques like Electron Backscatter Diffraction (EBSD) are used to image the microstructure of crystalline materials, revealing information about grain size, shape, and orientation. llnl.gov |

| Transmission Electron Microscopy (TEM) | TEM-based orientation mapping offers even finer spatial resolution than SEM for analyzing crystal orientation and texture. llnl.gov |

| Specialized Optical Microscopy | Techniques such as polarized light microscopy, phase contrast microscopy, and differential interference contrast (DIC) microscopy are used to examine the morphology and optical properties of crystals. numberanalytics.com |

Future research will likely see the increased application of these and other advanced techniques, such as cryo-electron microscopy for larger molecular assemblies, to provide a more complete picture of the structural and dynamic properties of (4R,6S)-4,6-Dimethylpiperidin-2-one and its derivatives. nih.gov

Development of Predictive Computational Models for Piperidinone Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For piperidinones, computational models are being developed to understand and predict their reactivity and stereoselectivity, which is often challenging to control experimentally. arxiv.orgresearchgate.netnih.gov

Machine learning, in particular, has emerged as a powerful approach for building predictive models. arxiv.orgresearchgate.netarxiv.org By training algorithms on large datasets of experimental results, researchers can develop models that can accurately predict the stereoselectivity of a reaction under different conditions. arxiv.orgresearchgate.netnih.govresearchgate.netarxiv.org These models often incorporate a variety of machine learning methods, such as Random Forest, Support Vector Regression, and LASSO, and can capture complex relationships between molecular features and reaction outcomes. researchgate.netnih.govarxiv.org The distortion/interaction or activation strain model is another computational approach used to analyze and predict the reactivity of cycloaddition reactions, which are relevant to the synthesis of some piperidine (B6355638) derivatives. nih.gov

Future efforts in this area will likely involve:

Developing more sophisticated and accurate machine learning models by incorporating larger and more diverse datasets.

Integrating quantum mechanical calculations with machine learning to provide a more fundamental understanding of reactivity. mit.edu

Using computational models to guide the design of new catalysts and reaction conditions for the stereoselective synthesis of specific piperidinone isomers. mit.edu

Integration of (4R,6S)-4,6-Dimethylpiperidin-2-one into Advanced Materials and Supramolecular Architectures

The unique structural features of piperidinones make them attractive building blocks for the construction of advanced materials and complex supramolecular assemblies. iucr.orgnih.gov Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating highly ordered and functional systems. youtube.com